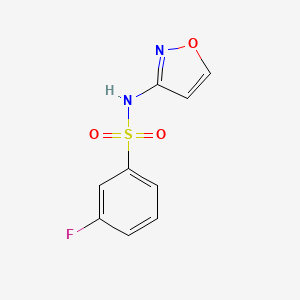
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that binds with high affinity to the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in microglia, astrocytes, and other immune cells. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
Mechanism of Action
DPA-714 binds to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide on the surface of microglia and other immune cells. Upon binding, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation results in the production and release of proinflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammatory diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce the production of reactive oxygen species and to activate the inflammasome pathway, which is involved in the production of proinflammatory cytokines. In addition, it has been shown to induce the expression of genes involved in the regulation of apoptosis and cell proliferation.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for use in laboratory experiments. It is highly specific for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide and has a high affinity for the protein, which makes it a useful tool for studying microglial activation. It is also relatively easy to synthesize and can be labeled with various radioisotopes for use in imaging studies.
One limitation of DPA-714 is that it is not specific for microglia and also binds to other immune cells, such as astrocytes. This can make it difficult to distinguish between the different cell types in imaging studies. In addition, the use of radiolabeled compounds can be expensive and require specialized equipment and expertise.
Future Directions
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new imaging techniques that can more accurately distinguish between microglia and other immune cells. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Finally, there is ongoing research into the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide in the regulation of immune cell function and the development of new compounds that can modulate its activity.
Synthesis Methods
DPA-714 can be synthesized by reacting 2-fluoroacetophenone with 3,5-dimethylpyrazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield the final product.
Scientific Research Applications
DPA-714 has been used extensively in scientific research for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. It has been shown to be a highly specific and sensitive marker for microglial activation, which is a hallmark of neuroinflammation.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)
![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)



